molecular formula C26H20N2 B15180734 1,4-Benzenediamine, di-2-naphthalenyl- CAS No. 1323-70-2

1,4-Benzenediamine, di-2-naphthalenyl-

Cat. No.: B15180734
CAS No.: 1323-70-2
M. Wt: 360.4 g/mol
InChI Key: KJNQZNYESTUILY-UHFFFAOYSA-N
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Description

1,4-Benzenediamine, di-2-naphthalenyl- is a chemical compound with the molecular formula C26H20N2. It is also known by several other names, including N,N’-di-2-naphthyl-p-phenylenediamine and Diafen NN. This compound is primarily used as an antioxidant in rubber and plastic processing due to its low toxicity and effective heat resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Benzenediamine, di-2-naphthalenyl- can be synthesized through a reaction involving 1,4-benzenediamine and 2-naphthylamine. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of 1,4-Benzenediamine, di-2-naphthalenyl- often involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenediamine, di-2-naphthalenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinone and amine derivatives, which have applications in different chemical processes .

Scientific Research Applications

1,4-Benzenediamine, di-2-naphthalenyl- has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 1,4-Benzenediamine, di-2-naphthalenyl- involves its antioxidant properties. It neutralizes free radicals by donating hydrogen atoms, thereby preventing oxidative damage to materials and biological systems. The molecular targets include reactive oxygen species and other free radicals .

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzenediamine, N,N’-di-2-naphthyl-: Similar in structure but may have different substituents.

    N,N’-di-2-naphthyl-p-phenylenediamine: Another name for the same compound.

    p-Phenylenediamine: A simpler analog with different applications.

Uniqueness

1,4-Benzenediamine, di-2-naphthalenyl- is unique due to its dual naphthyl groups, which enhance its antioxidant properties and make it particularly effective in high-temperature applications. This sets it apart from simpler analogs like p-Phenylenediamine, which may not offer the same level of protection against oxidative stress .

Properties

CAS No.

1323-70-2

Molecular Formula

C26H20N2

Molecular Weight

360.4 g/mol

IUPAC Name

2,3-dinaphthalen-2-ylbenzene-1,4-diamine

InChI

InChI=1S/C26H20N2/c27-23-13-14-24(28)26(22-12-10-18-6-2-4-8-20(18)16-22)25(23)21-11-9-17-5-1-3-7-19(17)15-21/h1-16H,27-28H2

InChI Key

KJNQZNYESTUILY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C(C=CC(=C3C4=CC5=CC=CC=C5C=C4)N)N

Origin of Product

United States

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